molecular formula C16H17N5O2S B2984809 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034371-66-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide

カタログ番号 B2984809
CAS番号: 2034371-66-7
分子量: 343.41
InChIキー: PQJFKXOAYFNRCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines have shown great potential as leishmanicidal agents . They have also shown potent cytotoxic activity against cancer strains with a modulation of potassium channels .


Synthesis Analysis

These compounds were derived from an optimization of phthalazine derivatives . They were encapsulated into PLA, PCL, and PLGA nanoparticles using a modified double-emulsion solvent evaporation procedure .


Chemical Reactions Analysis

The encapsulates were prepared using a microemulsification method, achieving an encapsulation percentage between 89% and 99% for PLGA-, PLA-, and PCL-microparticles/nanoparticles .


Physical And Chemical Properties Analysis

The encapsulation of triazolo-phthalazines was confirmed through UV-Vis or EDX analyses . From SEM analysis, two nanoparticle or microparticle/nanoparticle system-loaded TF1 or TF2 with mean sizes of 250, 400, 600–900, or 900–2000 nm were obtained for each of PLGA, PLA, and PCL polymeric matrices .

科学的研究の応用

Antioxidant and Anticancer Activity

  • Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds similar to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide, have been investigated for their antioxidant and anticancer activities. These compounds, tested using the DPPH radical scavenging method, showed significant antioxidant activity. Notably, some derivatives demonstrated higher antioxidant activity compared to ascorbic acid. Their anticancer potential was also assessed through MTT assay against human glioblastoma and breast cancer cell lines, with certain derivatives showing notable cytotoxic effects against these cancer cells (Tumosienė et al., 2020).

Synthesis and Anti-Asthmatic Activities

  • Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, a class of compounds similar to this compound, were synthesized and evaluated for their potential to inhibit bronchoconstriction in guinea pigs induced by platelet activating factor. Some of these compounds showed significant anti-asthmatic activity, indicating their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antihistaminic Activity and Inhibition of Eosinophil Infiltration

  • A series of [1, 2, 4]triazolo[1, 5-b]pyridazines, related to this compound, were synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration. Some derivatives exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, suggesting their potential as therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Alpha(1)-Adrenoceptor Antagonists

  • In a study aimed at discovering alpha(1)-adrenoceptor blocking properties, compounds similar to this compound were synthesized and evaluated. These compounds were found to have good alpha(1)-adrenoceptor affinity and selectivity, indicating their potential in treating conditions influenced by these receptors (Betti et al., 2002).

作用機序

The synthesized microparticles/nanoparticles seek to improve the leishmanicidal activity of 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines and extend its effect to the T. cruzi parasite .

将来の方向性

The microencapsulates/nanoencapsulates showed an acceptable drug release under physiological conditions, achieving a continuous release for up to 96 hours for most of the studied cases . From biological evaluation, encapsulation with PLGA and PLA showed a positive effect against the in vitro model of both parasites showing a decrease in their EC50 values compared with free compounds . Conversely, no improvement in trypanosomaticidal activity was found with PCL encapsulation . Importantly, it was found that either the small particle size of the capsulate system or facile drug release favored anti-trypanosomatid activity .

特性

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)11-17-15(22)9-10-24-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJFKXOAYFNRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCSC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。